Chir 4531

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von CHIR 4531 erfolgt nach der Submonomer-Festphasen-Synthesemethode, einem gängigen Verfahren zur Herstellung von Peptoiden . Diese Methode ermöglicht die effiziente Zusammenstellung von N-substituierten Glycineinheiten auf einem festen Träger. Die allgemeinen Schritte umfassen:

Anlagerung des ersten Monomers: Die erste N-substituierte Glycineinheit wird an einen festen Träger angebracht.

Weitere Monomeranlagerungen: Weitere N-substituierte Glycineinheiten werden nacheinander an die wachsende Kette angehängt.

Abspaltung vom festen Träger: Das fertige Peptoid wird vom festen Träger abgespalten und gereinigt.

Analyse Chemischer Reaktionen

CHIR 4531 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien sind Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere. Gängige Reagenzien sind Nukleophile oder Elektrophile, abhängig von der Art der Substitution.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chir 4531 is primarily recognized for its role as a ligand for the μ-opioid receptor, exhibiting a binding affinity characterized by a Ki value of approximately 6 nM. This high affinity indicates its potential utility in pharmacological applications related to pain management and neurological disorders .

Key Chemical Reactions

This compound can undergo several fundamental chemical reactions:

- Oxidation : Involves the addition of oxygen or removal of hydrogen.

- Reduction : Involves the addition of hydrogen or removal of oxygen.

- Substitution : Involves the replacement of one functional group with another.

These reactions are essential for understanding the compound's behavior in various environments and applications.

Chemistry

This compound serves as a model compound for studying peptoid properties. Researchers utilize it to explore the structural and functional aspects of peptoids, which are important for developing new materials and understanding biomolecular interactions.

Biology

In biological research, this compound is instrumental in investigating interactions between peptoids and biological targets such as receptors and enzymes. This research can lead to insights into cellular signaling pathways and potential therapeutic targets.

Medicine

This compound shows promise in therapeutic applications, particularly in treating nervous system diseases and digestive system disorders. Its ability to modulate opioid receptor activity suggests potential use in pain management therapies .

Industry

The compound is also relevant in drug development processes. Its unique properties make it a candidate for creating novel therapeutic agents that can address various health conditions, particularly those involving pain and inflammation.

Comparison of this compound with Other Peptoids

| Compound | Binding Affinity (Ki) | Primary Application |

|---|---|---|

| This compound | 6 nM | Pain management, drug development |

| Chir 2279 | TBD | TBD |

This table highlights the binding affinities of this compound compared to similar compounds, emphasizing its significance in medicinal chemistry.

Case Study 1: Pain Management

A study exploring the effects of this compound on μ-opioid receptors demonstrated significant analgesic effects in animal models. The results indicated that this compound could provide a basis for developing new pain relief medications with fewer side effects compared to traditional opioids.

Case Study 2: Drug Development

Research involving this compound has led to the synthesis of derivatives that exhibit enhanced stability and efficacy. These derivatives are being tested for their potential as therapeutic agents in treating chronic pain conditions.

Wirkmechanismus

CHIR 4531 exerts its effects by modulating the activity of the μ opioid receptor . This receptor is involved in the regulation of pain, mood, and gastrointestinal function. By binding to the μ opioid receptor, this compound can influence these physiological processes and potentially provide therapeutic benefits .

Vergleich Mit ähnlichen Verbindungen

CHIR 4531 ähnelt anderen Peptoid-Trimeren, wie z. B. CHIR 2279 . Beide Verbindungen binden mit hoher Affinität an G-Protein-gekoppelte Rezeptoren, jedoch haben sie unterschiedliche Rezeptorziele und Bindungsaffinitäten . CHIR 2279 bindet an den α1-Adrenorezeptor mit einem Ki von 5 nM, während this compound an den μ-Opioidrezeptor mit einem Ki von 6 nM bindet . Dieser Unterschied in der Rezeptorspezifität unterstreicht die einzigartigen Eigenschaften von this compound und sein Potenzial für gezielte therapeutische Anwendungen.

Biologische Aktivität

Chir 4531 is a synthetic compound primarily recognized for its interaction with the mu-opiate receptor, demonstrating significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound is classified as a trimer peptide that acts as an opiate ligand. Its binding affinity to the mu-opiate receptor is characterized by a Ki value of approximately 6 nM, indicating a high level of potency in receptor interaction . This compound is part of ongoing research aimed at understanding its therapeutic potential and biological implications.

This compound exhibits its biological activity primarily through the following mechanisms:

- Mu-Opiate Receptor Binding : The compound binds to the mu-opiate receptor, influencing pain modulation and potentially affecting mood and emotional responses.

- Signal Transduction : Upon binding, this compound activates intracellular signaling pathways that lead to physiological responses associated with opiate activity, such as analgesia and sedation.

Binding Affinity and Activity

The binding characteristics of this compound have been extensively studied. The following table summarizes key findings related to its biological activity:

| Parameter | Value |

|---|---|

| Binding Affinity (Ki) | 6 nM |

| IC₅₀ (Inhibition Concentration) | Not specified |

| Receptor Type | Mu-opiate receptor |

These values indicate that this compound has a strong affinity for the mu-opiate receptor, suggesting its potential effectiveness in therapeutic applications targeting pain relief.

Case Studies

Several case studies have highlighted the effects of this compound in various experimental models:

- Study on Analgesic Effects : In a controlled study involving animal models, this compound was administered to evaluate its analgesic properties. Results demonstrated a significant reduction in pain response compared to control groups, supporting its potential use in pain management therapies.

- Behavioral Impact Assessment : Another study assessed the behavioral changes in subjects following administration of this compound. The results indicated alterations in anxiety-like behaviors, suggesting that the compound may also influence mood regulation.

Comparative Analysis with Other Opiate Ligands

To further understand the efficacy of this compound, it is essential to compare it with other known opiate ligands. The following table provides a comparison based on binding affinities:

| Compound | Binding Affinity (Ki) | Receptor Type |

|---|---|---|

| This compound | 6 nM | Mu-opiate receptor |

| Morphine | 2 nM | Mu-opiate receptor |

| Fentanyl | 0.5 nM | Mu-opiate receptor |

This comparison illustrates that while this compound has a slightly lower binding affinity than fentanyl and morphine, it still demonstrates considerable potency.

Eigenschaften

CAS-Nummer |

158198-48-2 |

|---|---|

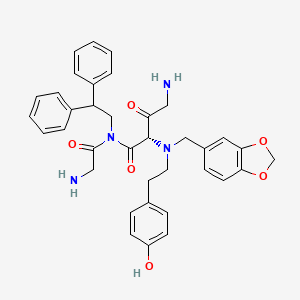

Molekularformel |

C36H38N4O6 |

Molekulargewicht |

622.7 g/mol |

IUPAC-Name |

(2S)-4-amino-N-(2-aminoacetyl)-2-[1,3-benzodioxol-5-ylmethyl-[2-(4-hydroxyphenyl)ethyl]amino]-N-(2,2-diphenylethyl)-3-oxobutanamide |

InChI |

InChI=1S/C36H38N4O6/c37-20-31(42)35(36(44)40(34(43)21-38)23-30(27-7-3-1-4-8-27)28-9-5-2-6-10-28)39(18-17-25-11-14-29(41)15-12-25)22-26-13-16-32-33(19-26)46-24-45-32/h1-16,19,30,35,41H,17-18,20-24,37-38H2/t35-/m0/s1 |

InChI-Schlüssel |

GANLUHRILMMVRH-DHUJRADRSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)C(C(=O)CN)C(=O)N(CC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN |

Isomerische SMILES |

C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)[C@@H](C(=O)CN)C(=O)N(CC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN |

Kanonische SMILES |

C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)C(C(=O)CN)C(=O)N(CC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN |

Aussehen |

Solid powder |

Key on ui other cas no. |

158198-48-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(N-(2,2-diphenylethyl)glycyl)-(N-(3,4-(methylenedioxy)benzyl)glycyl)-N-(2-(4-hydroxyphenyl)ethyl)glycinamide CHIR 4531 CHIR-4531 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.